2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C12H18N2O It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position and a 1-methylpyrrolidin-2-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-ethoxypyridine with 1-methylpyrrolidine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in the reaction include dichloromethane, ethyl acetate, and chloroform .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for large-scale manufacturing. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Scientific Research Applications
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 2-Ethyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 2-Propoxy-5-(1-methylpyrrolidin-2-yl)pyridine
Uniqueness
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-3-15-12-7-6-10(9-13-12)11-5-4-8-14(11)2/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI Key |
VXSBBWMXJVGDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.